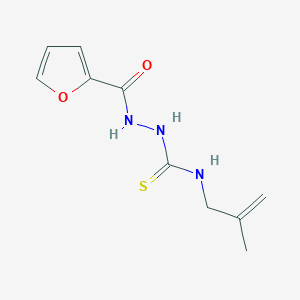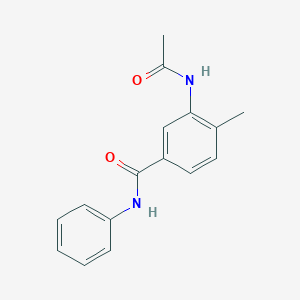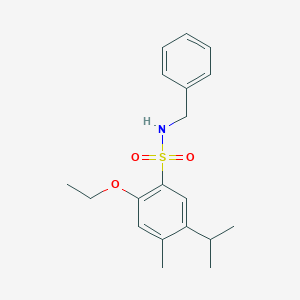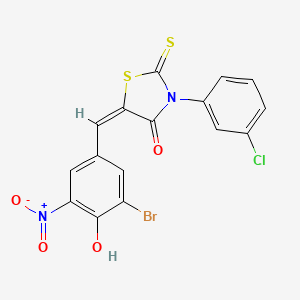
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been widely studied for its potential use in scientific research. FMH is a thiosemicarbazone derivative that has been found to exhibit a variety of biological activities, including antitumor, antiviral, and antimalarial properties. In
Mechanism of Action
The exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. In addition to its antitumor, antiviral, and antimalarial activities, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Advantages and Limitations for Lab Experiments
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activity at relatively low concentrations, making it a cost-effective compound for research. However, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some assays. Additionally, the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the study of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. One area of research is the development of new antitumor drugs based on the structure of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. Researchers are also exploring the potential use of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide as a treatment for viral infections and malaria. Additionally, there is interest in understanding the exact mechanism of action of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide and its effects on different cell types. Overall, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is a promising compound for scientific research with potential applications in several fields.
Synthesis Methods
The synthesis of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide involves the reaction of furoylhydrazine with 2-methyl-2-propen-1-yl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. This synthesis method has been used in several studies and has been found to yield high purity 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide.
Scientific Research Applications
2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is in the field of cancer research. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
In addition to its antitumor activity, 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit antiviral and antimalarial properties. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. 2-(2-furoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has also been found to exhibit potent antimalarial activity, making it a potential candidate for the development of new antimalarial drugs.
properties
IUPAC Name |
1-(furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)6-11-10(16)13-12-9(14)8-4-3-5-15-8/h3-5H,1,6H2,2H3,(H,12,14)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGOUWYDTHPYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NNC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)
![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)

![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)